![molecular formula C16H18N2O2S B2730472 (4-Methylthiophen-2-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone CAS No. 2415625-29-3](/img/structure/B2730472.png)
(4-Methylthiophen-2-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylthiophen-2-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone is a chemical compound that has been extensively studied for its potential use in scientific research. Also known as MTPM, this compound is a pyrrolidine derivative that has been found to have a variety of interesting properties. In
作用機序
The mechanism of action of MTPM is not fully understood, but it is believed to involve the inhibition of the dopamine transporter (DAT). This inhibition results in an increase in the amount of dopamine in the synaptic cleft, which can have a variety of effects on the brain and body.
Biochemical and Physiological Effects:
MTPM has been found to have a variety of biochemical and physiological effects. In addition to its effect on the dopaminergic system, MTPM has also been found to have an effect on the serotonergic system. Specifically, MTPM has been found to inhibit the reuptake of serotonin, which could potentially be useful in the treatment of conditions such as depression.
実験室実験の利点と制限
One of the main advantages of using MTPM in lab experiments is its high potency. This makes it useful for studying the effects of dopamine and serotonin on the brain and body. However, one of the limitations of using MTPM is its potential for toxicity. This means that researchers must be careful when working with MTPM to avoid any potential harm to themselves or their subjects.
将来の方向性
There are a variety of future directions for research on MTPM. One area of research could be to further explore its potential for use in the treatment of conditions such as Parkinson's disease and depression. Another area of research could be to investigate its potential for use in the treatment of addiction, as it has been found to have an effect on the reward system in the brain. Overall, MTPM is a promising compound that has the potential to have a variety of important applications in scientific research.
合成法
The synthesis of MTPM involves the reaction of 4-methylthiophen-2-ylamine with 3-(pyridin-2-yloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of MTPM as a white solid with a high yield.
科学的研究の応用
MTPM has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where MTPM has been shown to have an effect on the dopaminergic system. Specifically, MTPM has been found to inhibit the reuptake of dopamine, which could potentially be useful in the treatment of conditions such as Parkinson's disease.
特性
IUPAC Name |
(4-methylthiophen-2-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12-8-14(21-11-12)16(19)18-7-5-13(9-18)10-20-15-4-2-3-6-17-15/h2-4,6,8,11,13H,5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVDOFKVIZTCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)COC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

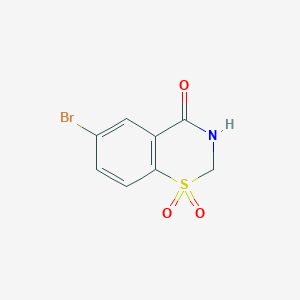
![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)
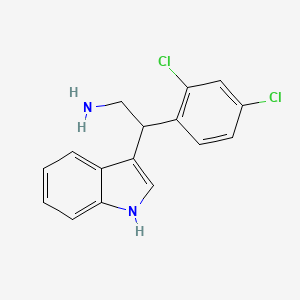
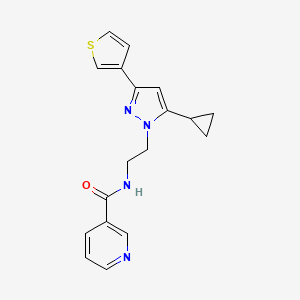
![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)
![2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2730398.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2730399.png)
![N-(p-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2730401.png)
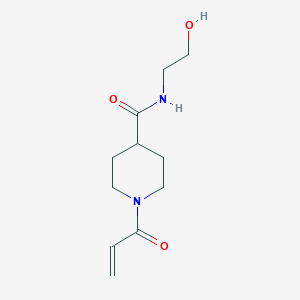
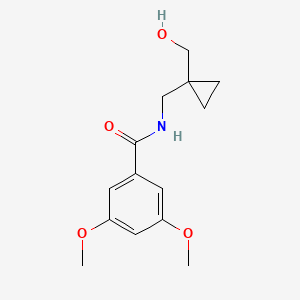
![4-Methoxy-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-benzamide](/img/structure/B2730406.png)

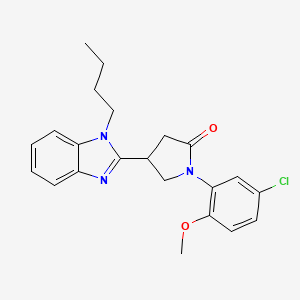
![2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2730412.png)